N-(pyridin-4-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(17-10-11-3-5-16-6-4-11)9-12-8-13(20-18-12)14-2-1-7-21-14/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHDENXOCUVTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(pyridin-4-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound consists of a pyridine moiety linked to an isoxazole and a thiophene ring. The structural formula can be represented as follows:
Research indicates that compounds containing isoxazole and thiophene functionalities often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological mechanisms attributed to N-(pyridin-4-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Modulation of Heat Shock Proteins : Isoxazole derivatives can influence heat shock protein pathways, potentially affecting cellular stress responses.
Anticancer Activity
A study involving related isoxazole compounds demonstrated significant anticancer activity through the inhibition of mutant IDH proteins, which are often implicated in gliomas and other malignancies. The compound's ability to interact with these proteins suggests a potential role in cancer therapeutics .
Anti-HIV Activity
Another investigation into 2-isoxazol-3-yl-acetamide analogues revealed promising anti-HIV properties. The compound exhibited a high therapeutic index and was effective in inhibiting HIV replication without significantly affecting viral enzymes, indicating a novel mechanism of action that could be explored further .
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Properties | Demonstrated inhibition of mutant IDH proteins leading to reduced cancer cell proliferation. |
| Anti-HIV Research | Showed significant inhibition of HIV replication with minimal cytotoxicity, suggesting potential for therapeutic development. |
Structure-Activity Relationship (SAR)
The biological activity of N-(pyridin-4-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can be influenced by modifications in its structure:
- Pyridine Substitution : Variations in the pyridine ring can enhance or reduce potency against specific targets.
- Isoxazole and Thiophene Modifications : Alterations in these rings may affect solubility and bioavailability.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Thiol coupling | K₂CO₃, acetone, 6–8 h reflux | 72% (for analog) | |
| Isoxazole formation | Cyclization of nitrile oxides with alkynes | 65–85% |
(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Structural confirmation relies on:
- ¹H NMR : To verify aromatic protons (thiophene δ 7.0–7.5 ppm, pyridine δ 8.0–8.5 ppm) and acetamide methylene groups (δ 3.5–4.0 ppm) .
- LC-MS : For molecular ion validation (e.g., [M+H]⁺ matching theoretical mass).
- Elemental analysis : To confirm C, H, N, S composition within ±0.4% deviation .
(Advanced) How can computational tools predict the biological activity of this compound?
Answer:
- PASS software : Predicts potential biological targets (e.g., kinase or enzyme inhibition) based on structural similarity to known bioactive compounds .
- Molecular docking : Docking into allosteric sites (e.g., HIV-1 RT using Glide/Schrödinger) can identify binding modes and affinity trends. For example, thiophene and isoxazole moieties may engage in π-π stacking with aromatic residues .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives .
(Advanced) What strategies are recommended for analyzing contradictory biological activity data across structurally similar acetamide derivatives?
Answer:
- Substituent effect analysis : Compare bioactivity of analogs with varying groups (e.g., pyridine vs. benzene rings) to identify critical pharmacophores .
- In vitro validation : Resolve discrepancies (e.g., enzyme inhibition vs. cellular activity) using dose-response assays (IC₅₀) under standardized conditions .
- Molecular dynamics simulations : Evaluate binding stability over time (e.g., RMSD < 2 Å over 100 ns) to confirm docking predictions .
(Advanced) How to design a structure-activity relationship (SAR) study for optimizing the isoxazole-thiophene pharmacophore?
Answer:
SAR Design Framework :
Core modifications : Introduce substituents at the isoxazole C-5 (e.g., methyl, CF₃) to enhance lipophilicity or metabolic stability .
Linker optimization : Replace acetamide with sulfonamide or urea to alter hydrogen-bonding capacity.
Biological testing : Prioritize derivatives using hierarchical screening (e.g., enzyme inhibition → cytotoxicity → in vivo efficacy) .
Q. Table 2: Example SAR Trends
| Modification | Bioactivity Trend | Rationale |
|---|---|---|
| Thiophene → Furan | ↓ Activity | Reduced π-stacking potential |
| Pyridine → Benzene | ↑ Solubility | Lower logP |
(Advanced) How to address synthetic challenges in scaling up this compound for preclinical studies?
Answer:
- Purification optimization : Use flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) to improve yield .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Process analytics : Implement in-line FTIR or HPLC monitoring to ensure reaction completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
